molecular formula C12H13NOS B12573217 Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]- CAS No. 192988-12-8

Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-

Cat. No.: B12573217
CAS No.: 192988-12-8
M. Wt: 219.30 g/mol
InChI Key: QJWYMVJOSDUMAU-UHFFFAOYSA-N
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Description

Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]- is an organic compound with the molecular formula C12H13NOS It is characterized by the presence of a phenylthio group attached to a propenyl chain, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]- can be achieved through several synthetic routes. One common method involves the reaction of a suitable acetamide precursor with a phenylthio-substituted propenyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the acetamide nitrogen attacks the electrophilic carbon of the propenyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the propenyl chain can be reduced to form the corresponding saturated compound.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated acetamide derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The propenyl chain and acetamide moiety may also contribute to its overall biological activity by interacting with cellular membranes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-phenylethyl)-: Similar structure but lacks the propenyl chain.

    N-(2-(Phenylthio)ethyl)acetamide: Similar structure but with a different substitution pattern on the propenyl chain.

Uniqueness

Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]- is unique due to the presence of both a phenylthio group and a propenyl chain, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and development.

Properties

CAS No.

192988-12-8

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

N-(3-phenylsulfanylbuta-1,3-dien-2-yl)acetamide

InChI

InChI=1S/C12H13NOS/c1-9(13-11(3)14)10(2)15-12-7-5-4-6-8-12/h4-8H,1-2H2,3H3,(H,13,14)

InChI Key

QJWYMVJOSDUMAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C)C(=C)SC1=CC=CC=C1

Origin of Product

United States

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